molecular formula C11H16O7 B7826252 Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside

Cat. No.: B7826252
M. Wt: 260.24 g/mol
InChI Key: RZNBQFHZQVYTGA-TUYZEBSFSA-N
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Description

Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is a complex organic compound with the molecular formula C11H16O7. It is a derivative of mannose, a monosaccharide sugar, and is characterized by its unique structural features, including a carbonate derivative and multiple ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside typically involves the protection of the hydroxyl groups on mannose followed by selective functionalization. One common approach is to start with D-mannose and protect the hydroxyl groups using protecting groups such as isopropylidene. The protected mannose is then subjected to oxidation to introduce the carbonyl group at the 2,3-positions. Finally, the compound is methylated to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the synthesis process can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is used to study carbohydrate metabolism and glycosylation processes. It can serve as a substrate for enzymes involved in these processes.

Medicine: . Its derivatives may be explored for their therapeutic properties, such as antiviral or antibacterial activities.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its derivatives may find applications in the manufacturing of pharmaceuticals, food additives, and other chemical products.

Mechanism of Action

The mechanism by which Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside exerts its effects depends on its specific application. For example, in drug development, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

  • Methyl alpha-D-mannopyranoside: A simpler derivative of mannose without the carbonyl and isopropylidene groups.

  • Methyl beta-D-mannopyranoside: Another mannose derivative with a different stereochemistry.

  • Methyl 2,3-O-carbonyl-alpha-D-glucopyranoside: A similar compound with a glucopyranoside structure instead of mannopyranoside.

Uniqueness: Methyl 2,3-O-Carbonyl-4,6-O-isopropylidene-alpha-D-mannopyranoside is unique due to its specific structural features, including the presence of the carbonate derivative and multiple ether groups

Properties

IUPAC Name

(1R,2S,6R,7S)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-11(2)14-4-5-6(18-11)7-8(9(13-3)15-5)17-10(12)16-7/h5-9H,4H2,1-3H3/t5?,6-,7+,8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBQFHZQVYTGA-TUYZEBSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C(O2)OC)OC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2[C@@H](O1)[C@H]3[C@H]([C@H](O2)OC)OC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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